molecular formula C20H18 B8512937 1,2-bis(4-methylphenyl)benzene CAS No. 64586-14-7

1,2-bis(4-methylphenyl)benzene

Cat. No.: B8512937
CAS No.: 64586-14-7
M. Wt: 258.4 g/mol
InChI Key: YWBQRFZBFNEBRX-UHFFFAOYSA-N
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Description

1,1’:2’,1’‘-Terphenyl, 4,4’‘-dimethyl- is an organic compound with a complex aromatic structure. It is part of the terphenyl family, which consists of three benzene rings connected by single bonds. The presence of two methyl groups at the 4 and 4’’ positions adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’:2’,1’‘-Terphenyl, 4,4’'-dimethyl- typically involves the coupling of benzene derivatives. One common method is the Suzuki coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-carbon bonds between aryl halides and aryl boronic acids . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1,1’:2’,1’‘-Terphenyl, 4,4’'-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can lead to the formation of hydrogenated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated terphenyls, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

1,1’:2’,1’‘-Terphenyl, 4,4’'-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,1’:2’,1’‘-Terphenyl, 4,4’'-dimethyl- exerts its effects involves interactions with various molecular targets. Its aromatic structure allows it to engage in π-π stacking interactions with other aromatic compounds. This can influence the compound’s binding affinity and specificity towards certain enzymes or receptors. The pathways involved may include modulation of signal transduction processes and alteration of cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’:2’,1’‘-Terphenyl, 4,4’'-dimethyl- stands out due to the specific placement of the methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

64586-14-7

Molecular Formula

C20H18

Molecular Weight

258.4 g/mol

IUPAC Name

1,2-bis(4-methylphenyl)benzene

InChI

InChI=1S/C20H18/c1-15-7-11-17(12-8-15)19-5-3-4-6-20(19)18-13-9-16(2)10-14-18/h3-14H,1-2H3

InChI Key

YWBQRFZBFNEBRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(C=C3)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

[Compound]
Name
C1-CDC
Quantity
0.05 mmol
Type
reagent
Reaction Step One
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
Quantity
0 mmol
Type
reactant
Reaction Step Three

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